molecular formula C24H26N4O4 B2606409 5-methoxy-6-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-2-(o-tolyl)pyridazin-3(2H)-one CAS No. 942004-64-0

5-methoxy-6-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-2-(o-tolyl)pyridazin-3(2H)-one

Cat. No.: B2606409
CAS No.: 942004-64-0
M. Wt: 434.496
InChI Key: YHYUQODMRQKJBX-UHFFFAOYSA-N
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Description

“5-methoxy-6-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-2-(o-tolyl)pyridazin-3(2H)-one” is a complex organic compound that belongs to the class of pyridazinones. These compounds are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-methoxy-6-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-2-(o-tolyl)pyridazin-3(2H)-one” typically involves multi-step organic reactions. The process may start with the preparation of the pyridazinone core, followed by the introduction of the methoxyphenyl and piperazine moieties. Common reagents and conditions include:

    Starting Materials: Pyridazine derivatives, methoxyphenyl compounds, piperazine.

    Reagents: Catalysts such as palladium or copper, solvents like dichloromethane or ethanol.

    Conditions: Reflux, inert atmosphere (e.g., nitrogen or argon), specific temperature and pressure conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to improve yield and purity. This may include:

    Scaling Up: Using larger reactors and more efficient purification techniques.

    Automation: Employing automated systems for precise control of reaction parameters.

    Quality Control: Implementing rigorous testing to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

“5-methoxy-6-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-2-(o-tolyl)pyridazin-3(2H)-one” can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of specific functional groups using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions to modify the functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenated reagents, catalysts like palladium or copper, specific solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized derivatives, while reduction could produce simpler, less oxidized compounds.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studying its effects on biological systems, including enzyme interactions.

    Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: Use in the synthesis of specialty chemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of “5-methoxy-6-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-2-(o-tolyl)pyridazin-3(2H)-one” involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of specific enzymes.

    Receptors: Binding to receptors to modulate biological pathways.

    Pathways: Affecting signaling pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    Pyridazinone Derivatives: Compounds with similar core structures but different substituents.

    Methoxyphenyl Compounds: Molecules containing methoxyphenyl groups with varying biological activities.

    Piperazine Derivatives: Compounds with piperazine moieties, often used in pharmaceuticals.

Uniqueness

“5-methoxy-6-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-2-(o-tolyl)pyridazin-3(2H)-one” stands out due to its unique combination of functional groups, which may confer specific biological activities and therapeutic potential.

Properties

IUPAC Name

5-methoxy-6-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2-(2-methylphenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O4/c1-17-6-4-5-7-20(17)28-22(29)16-21(32-3)23(25-28)24(30)27-14-12-26(13-15-27)18-8-10-19(31-2)11-9-18/h4-11,16H,12-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHYUQODMRQKJBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C=C(C(=N2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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